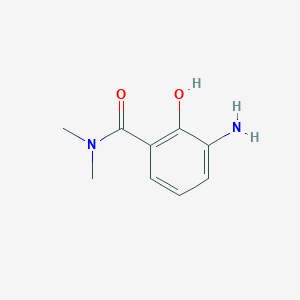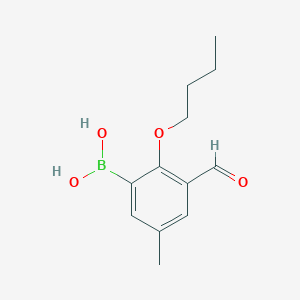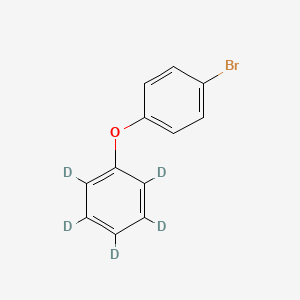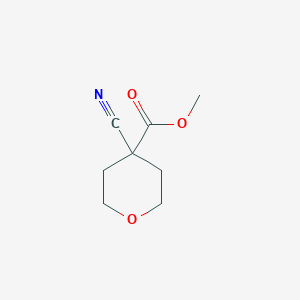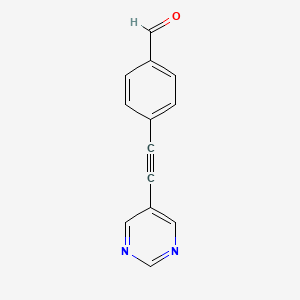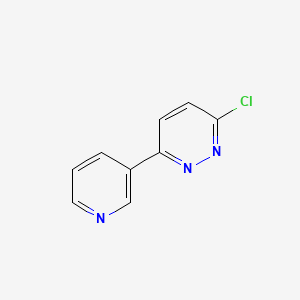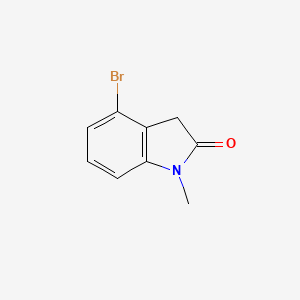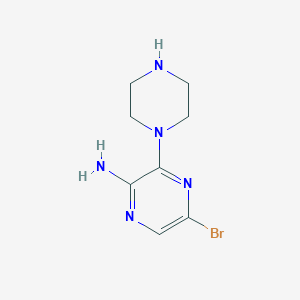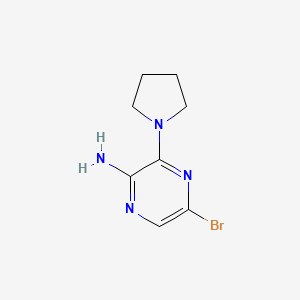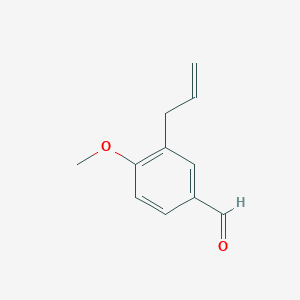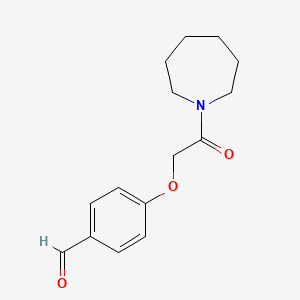
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is an organic compound that features a bromophenyl group attached to a cyclopropylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Bromobenzenesulfonyl chloride+Cyclopropylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This might involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura or Heck coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation Reactions: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes in the presence of a base like potassium carbonate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.
Coupling Reactions: Products include biaryl compounds or alkenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.
Chemical Biology: It serves as a probe to investigate enzyme activities and protein interactions.
Industrial Chemistry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-N-methylmethanesulfonamide
- 1-(4-Bromophenyl)-N-ethylmethanesulfonamide
- 1-(4-Bromophenyl)-N-propylmethanesulfonamide
Uniqueness: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance. This can influence its binding affinity and selectivity towards biological targets compared to its analogs with linear alkyl groups.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNKWCLUVUQGEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589922 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950235-23-1 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
